(Z)-2-(5-(3-ethoxy-4-hydroxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-4-(methylthio)butanoic acid
Description
The compound (Z)-2-(5-(3-ethoxy-4-hydroxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-4-(methylthio)butanoic acid features a thiazolidinone core substituted with a 3-ethoxy-4-hydroxybenzylidene group at position 5 and a methylthio-containing butanoic acid chain at position 3 (Fig. 1). This structure is part of a broader class of 5-benzylidene-2-thioxothiazolidin-4-one derivatives, which are extensively studied for their anticancer, antimicrobial, and anti-inflammatory properties .
Properties
IUPAC Name |
2-[(5Z)-5-[(3-ethoxy-4-hydroxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-4-methylsulfanylbutanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO5S3/c1-3-23-13-8-10(4-5-12(13)19)9-14-15(20)18(17(24)26-14)11(16(21)22)6-7-25-2/h4-5,8-9,11,19H,3,6-7H2,1-2H3,(H,21,22)/b14-9- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBPHXDQRAIJKJY-ZROIWOOFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=C2C(=O)N(C(=S)S2)C(CCSC)C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=C\2/C(=O)N(C(=S)S2)C(CCSC)C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO5S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Substituent Effects on the Benzylidene Ring
The benzylidene substituent critically modulates biological activity and physicochemical properties:
Key Insights :
- The 3-ethoxy-4-hydroxy group in the target compound combines H-bond donor (hydroxy) and moderate lipophilicity (ethoxy), balancing solubility and cell penetration .
- Electron-withdrawing groups (e.g., 3-fluoro, 4-nitro) in analogs improve metabolic stability and cytotoxicity but may reduce solubility .
Reaction Optimization
The target compound is synthesized via a condensation reaction between 2-thioxothiazolidin-4-one and 3-ethoxy-4-hydroxybenzaldehyde, followed by alkylation with 4-(methylthio)butanoic acid. Key comparative findings from analogous syntheses include:
- Solvent and Base: Ethanol with K₂CO₃ achieves >80% yield in benzylidene-thiazolidinone condensations, outperforming DMF, toluene, or acetic acid .
- Catalysis : Anhydrous NaOAc in glacial acetic acid is preferred for electron-deficient aldehydes (e.g., 4-fluorobenzaldehyde) .
- Purification: Recrystallization in ethanol or methanol is standard for analogs, yielding >85% purity .
Anticancer and Antimicrobial Potency
Key Insights :
- Electron-withdrawing substituents (e.g., nitro, fluoro) correlate with higher cytotoxicity .
- The target compound’s 4-hydroxy group may enhance binding to kinases or proteases via H-bonding, similar to indolylmethylene analogs .
Physicochemical Properties
Predicted and Experimental Data
Key Insights :
- The target compound’s hydroxy group may lower LogP compared to 4-ethyl or 4-methoxy analogs, improving aqueous solubility .
- A pKa ~4.3 suggests ionization at physiological pH, favoring cellular uptake .
Pharmacological Potential and Challenges
The target compound’s unique 3-ethoxy-4-hydroxybenzylidene group positions it as a candidate for:
Challenges :
- Limited in vivo data on bioavailability and toxicity.
- Synthetic scalability of the 3-ethoxy-4-hydroxybenzaldehyde precursor.
Q & A
Basic Research Questions
Q. What are the optimal reaction conditions for synthesizing (Z)-2-(5-(3-ethoxy-4-hydroxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-4-(methylthio)butanoic acid?
- Methodological Answer : Synthesis typically involves condensation of 4-oxo-2-thioxothiazolidin-3-yl precursors with substituted benzaldehyde derivatives. Evidence from similar compounds suggests refluxing in acetic acid with sodium acetate as a catalyst at 80–100°C for 1–2 hours . Solvent choice (e.g., DMF-acetic acid mixtures) and stoichiometric ratios (e.g., 1:1.2 aldehyde to thiazolidinone) are critical for maximizing yield . Purification via recrystallization from acetic acid or DMF-ethanol is recommended to achieve >95% purity .
Q. How can spectroscopic techniques confirm the Z-configuration of the benzylidene moiety in this compound?
- Methodological Answer : The Z-isomer is confirmed using:
- ¹H NMR : A characteristic downfield shift (~δ 7.5–8.5 ppm) for the benzylidene proton, with coupling constants (J ≈ 12 Hz) indicative of cis geometry .
- IR Spectroscopy : Stretching vibrations at ~1600–1650 cm⁻¹ (C=O), ~1250 cm⁻¹ (C-O of ethoxy), and ~650 cm⁻¹ (C-S) validate functional groups .
- X-ray Crystallography (if available): Provides definitive stereochemical evidence .
Q. What analytical methods are recommended for assessing purity and stability?
- Methodological Answer :
- HPLC : Use a C18 column with a gradient of acetonitrile/water (0.1% TFA) to monitor degradation products .
- Thermogravimetric Analysis (TGA) : Determines thermal stability up to 200°C .
- Differential Scanning Calorimetry (DSC) : Identifies phase transitions (e.g., melting points ~170–230°C observed in analogs) .
Advanced Research Questions
Q. How can low yields in the final synthetic step be systematically addressed?
- Side Reactions : Competing dimerization of the benzylidene intermediate. Mitigate by using excess aldehyde (1.2–1.5 eq.) .
- Solvent Effects : Replace polar aprotic solvents (DMF) with acetic acid to stabilize reactive intermediates .
- Catalyst Optimization : Anhydrous sodium acetate vs. piperidine for pH control during condensation .
Q. What strategies resolve contradictions in reported biological activities of thiazolidinone analogs?
- Methodological Answer : Discrepancies in bioactivity (e.g., antimicrobial vs. anti-inflammatory ) may stem from:
- Assay Variability : Standardize protocols (e.g., MIC for antimicrobials; COX-2 inhibition for anti-inflammatory studies) .
- Structural Modifications : Compare substituent effects (e.g., ethoxy vs. methoxy groups alter logP and target binding ).
- Dose-Response Studies : Validate EC₅₀ values across multiple cell lines or enzymatic assays to confirm specificity .
Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?
- Methodological Answer :
- Molecular Docking : Screen against targets like PPAR-γ or EGFR using AutoDock Vina to predict binding affinities .
- QSAR Studies : Correlate substituent electronegativity (e.g., -OCH₃ vs. -SCH₃) with IC₅₀ values to optimize pharmacophores .
- ADMET Prediction : Use SwissADME to assess solubility, permeability, and metabolic stability early in design .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
